REACTION_CXSMILES
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[C:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=[O:13])[CH2:7]2)(=[O:3])[CH3:2].[C:14](OC(=O)C)(=[O:16])[CH3:15]>>[C:14]([N:9]1[C:10]2[C:6](=[CH:5][C:4]([C:1](=[O:3])[CH3:2])=[CH:12][CH:11]=2)[CH2:7][C:8]1=[O:13])(=[O:16])[CH3:15]
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Name
|
|
Quantity
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48.9 g
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Type
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reactant
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Smiles
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C(C)(=O)C=1C=C2CC(NC2=CC1)=O
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Name
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|
Quantity
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400 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
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During this time the starting material dissolves
|
Type
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WAIT
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Details
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Then the reaction mixture is left
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Type
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TEMPERATURE
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Details
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to cool
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Type
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CUSTOM
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Details
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evaporated down
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Type
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CUSTOM
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Details
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the precipitate is removed by suction
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Type
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FILTRATION
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Details
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filtering
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Type
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WASH
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Details
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washed with ether
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Type
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CUSTOM
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Details
|
the product is dried
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Name
|
|
Type
|
|
Smiles
|
C(C)(=O)N1C(CC2=CC(=CC=C12)C(C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |